Palbociclib-SMCC -

Palbociclib-SMCC

Catalog Number: EVT-1481603
CAS Number:
Molecular Formula: C36H42N8O5
Molecular Weight: 666.783
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. Palbociclib-SMCC is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.
Overview

Palbociclib-SMCC is a pharmaceutical compound derived from palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6, primarily used in the treatment of certain types of breast cancer. The addition of SMCC (Succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate) serves to enhance the solubility and stability of palbociclib, potentially improving its therapeutic efficacy. Palbociclib was first approved by the U.S. Food and Drug Administration in 2015 for use in combination with aromatase inhibitors for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer.

Source and Classification

Palbociclib is classified as an antineoplastic agent, specifically targeting cyclin-dependent kinases. It is synthesized from various chemical precursors and is often studied in relation to its derivatives to improve its pharmacological properties. The compound is sourced from chemical synthesis methods that involve various reagents and solvents, often requiring stringent conditions to ensure purity and efficacy.

Synthesis Analysis

Methods

The synthesis of palbociclib involves several key steps:

  1. Initial Reaction: The reaction typically starts with the condensation of specific chemical precursors under controlled conditions. For instance, palbociclib can be synthesized by reacting a piperazine derivative with a pyridylamine under acidic conditions.
  2. Purification: Following synthesis, the product undergoes purification processes such as recrystallization or chromatography to isolate the desired compound from by-products.
  3. Modification: The introduction of SMCC involves coupling reactions where palbociclib is reacted with SMCC under mild conditions to form Palbociclib-SMCC. This step enhances the compound's solubility and stability.

Technical Details

The synthesis often employs solvents like dimethylformamide and dichloromethane, along with catalysts such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)) for efficient coupling reactions. Careful control of temperature and pH is crucial throughout the process to ensure high yields and purity.

Molecular Structure Analysis

Structure

The molecular structure of palbociclib can be represented as follows:

  • Chemical Formula: C₁₈H₃₁N₅O
  • Molecular Weight: 321.48 g/mol
  • Structural Features: The compound contains a piperazine ring, a pyridyl moiety, and an acyclic side chain which contribute to its biological activity.

Data

The structural analysis reveals that palbociclib has multiple functional groups that facilitate interactions with its biological targets, specifically cyclin-dependent kinases.

Chemical Reactions Analysis

Reactions

Palbociclib undergoes various chemical reactions during its synthesis and modification:

  1. Esterification: The reaction between palbociclib and SMCC involves esterification where the carboxylic acid group of SMCC reacts with an amine group in palbociclib.
  2. Hydrolysis: In biological systems, palbociclib can undergo hydrolysis, leading to the release of active metabolites.

Technical Details

The reactions are typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm product formation and assess purity.

Mechanism of Action

Process

Palbociclib exerts its anticancer effects by selectively inhibiting cyclin-dependent kinases 4 and 6. This inhibition leads to cell cycle arrest at the G1 phase, preventing tumor cells from proliferating:

  1. Inhibition of Cyclin-Dependent Kinases: By binding to the ATP-binding site of CDK4/6, palbociclib disrupts their interaction with cyclins D1/D2.
  2. Cell Cycle Arrest: The resultant cell cycle arrest prevents progression into the S phase, thereby inhibiting DNA synthesis and cell division.

Data

Studies have shown that palbociclib treatment leads to significant reductions in cell proliferation rates in various cancer cell lines, particularly those associated with hormone receptor-positive breast cancer.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Palbociclib-SMCC typically appears as a white to off-white powder.
  • Solubility: It exhibits good solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: Palbociclib-SMCC is stable under normal storage conditions but may degrade under extreme temperatures or in the presence of moisture.
  • pH Sensitivity: The compound's stability can be affected by pH changes; it is generally stable within a physiological pH range.
Applications

Scientific Uses

Palbociclib-SMCC is primarily utilized in cancer research, particularly in studies focused on breast cancer therapies. Its applications include:

  • Combination Therapies: Used alongside other anticancer agents to enhance therapeutic efficacy.
  • Research Studies: Investigated for its mechanisms of action in various cancer cell lines to better understand resistance mechanisms and optimize treatment protocols.
  • Drug Development: Serves as a lead compound for developing new derivatives with improved pharmacokinetic properties.
Molecular Pharmacology of Palbociclib

Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibition MechanismsPalbociclib-SMCC (C32H34N8O4S2, MW: 666.78 Da) is a chemically modified derivative of palbociclib conjugated to a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This structural adaptation enhances its utility as a targeted therapeutic probe, though its primary mechanism remains potent inhibition of CDK4/6 kinases. Palbociclib competitively binds the ATP-binding pocket of CDK4/6 with IC50 values of 11 nM (CDK4/cyclin D1) and 16 nM (CDK6/cyclin D2), effectively halting kinase activity [10]. By inhibiting CDK4/6, palbociclib prevents phosphorylation of the retinoblastoma (Rb) protein, disrupting E2F transcription factor release and blocking G1-to-S phase progression [2] [5]. In hormone receptor-positive (HR+) breast cancers, cyclin D1 overexpression (observed in ~70% of cases) amplifies dependency on CDK4/6, making this pathway particularly vulnerable to palbociclib-mediated inhibition [5] [9].

Table 1: Selectivity Profile of Palbociclib Against CDK Complexes

Kinase ComplexIC50 (nM)
CDK4/cyclin D111
CDK6/cyclin D216
CDK4/cyclin D39
DYRK1A2000
MAPK8000

Source: [10]

Structural Basis of Palbociclib-CDK4/6 Interaction

The atomic-level interaction between palbociclib and CDK4/6 involves critical hydrogen bonding and hydrophobic contacts. Crystallographic analyses reveal that palbociclib binds the hinge region of CDK4/6 through:

  • Hydrogen bonds between its aminopyrimidine group and backbone residues (e.g., Val96, His100)
  • Hydrophobic interactions with the kinase’s DFG motif and αC-helix [7] [10]Phosphorylation of CDK4 at threonine 172 (pT172) is essential for catalytic activity, stabilizing the active kinase conformation. However, hydrogen-deuterium exchange mass spectrometry (HDX-MS) confirms palbociclib binds CDK4 irrespective of T172 phosphorylation status, enabling inhibition even in primed (active) complexes [7]. This distinguishes it from catalytic inhibitors targeting only activated kinases. The SMCC linker in palbociclib-SMCC extends these interactions by facilitating covalent conjugation to carrier molecules, enhancing target-specific delivery in experimental settings [1].

Cell Cycle Arrest Dynamics in G1 Phase

Palbociclib induces reversible G1 arrest by decoupling cyclin D-CDK4/6 activity from downstream cell cycle machinery:

  • Rb-E2F Axis Suppression: Dephosphorylation of Rb sequesters E2F, halting transcription of S-phase genes (e.g., cyclin E, CDK2) [3] [5].
  • p21/p27-Independent Arrest: Live-cell imaging in RPE1 cells demonstrates palbociclib-mediated arrest persists even following genetic ablation of CDK inhibitors p21 and p27, challenging models reliant on inhibitor redistribution [4] [8].
  • Biphasic Response: Single-cell tracking reveals asynchronous arrest—cells in G1 immediately halt progression, while those in S/G2 phases complete division before arresting in subsequent G1 [8]. Resistance emerges via bypass mechanisms, including cyclin E amplification (restoring CDK2 activity) or Rb loss [3] [9].

Pharmacodynamic Profiling in Hormone Receptor-Positive Cancers

Pharmacodynamic studies establish key exposure-response relationships for palbociclib in HR+/HER2- breast cancer:

Table 2: Therapeutic Drug Monitoring Parameters for CDK4/6 Inhibitors

ParameterPalbociclibRibociclibAbemaciclib
Proposed Ctrough (ng/mL)61732169
Target EngagementRb phosphorylation ↓Rb phosphorylation ↓Rb phosphorylation ↓
Key Combination PartnerLetrozoleLetrozoleFulvestrant

Source: [6] [9]

  • Synergy with Endocrine Therapy: Combining palbociclib with letrozole (aromatase inhibitor) or fulvestrant (SERD) enhances efficacy by concurrently suppressing estrogen-driven cyclin D1 expression and CDK4/6-Rb signaling [3] [9].
  • Exposure-Response Correlation: While palbociclib lacks a linear exposure-efficacy relationship, its trough concentration (Ctrough) ≥61 ng/mL correlates with neutropenia (a pharmacodynamic marker of CDK4/6 inhibition in bone marrow) [6].
  • Therapeutic Drug Monitoring (TDM): LC-MS/MS assays quantify palbociclib and endocrine partners (e.g., letrozole) in plasma, enabling dose optimization. Letrozole Ctrough ≥85.6 ng/mL synergizes with palbociclib to prolong time to progression [6] [9].

Table 3: Pharmacokinetic Parameters Influencing Pharmacodynamics

ParameterPalbociclibRibociclibAbemaciclib
Half-life (hours)24–3430–5517–38
Tmax (hours)6–121–48
Accumulation Ratio2.42.513.2

Source: [3]

Properties

Product Name

Palbociclib-SMCC

IUPAC Name

1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbonyl)cyclohexyl)methyl)-1H-pyrrole-2,5-dione

Molecular Formula

C36H42N8O5

Molecular Weight

666.783

InChI

InChI=1S/C36H42N8O5/c1-22-28-20-38-36(40-33(28)44(26-5-3-4-6-26)35(49)32(22)23(2)45)39-29-12-11-27(19-37-29)41-15-17-42(18-16-41)34(48)25-9-7-24(8-10-25)21-43-30(46)13-14-31(43)47/h11-14,19-20,24-26H,3-10,15-18,21H2,1-2H3,(H,37,38,39,40)

InChI Key

YPPDYAQBRIHIAI-UHFFFAOYSA-N

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

PD0332991-SMCC; PD 0332991-SMCC; PD-0332991-SMCC; Palbociclib-SMCC; Palbociclib-SMCC linker; Palbociclib with a SMCC linker. Palbociclib conjugate.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.